molecular formula C14H22N2O2 B5849060 N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

货号: B5849060
分子量: 250.34 g/mol
InChI 键: BTRGEDVIDQVNFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as LY303511, is a synthetic compound that belongs to the isoxazole class of molecules. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. LY303511 has been widely used in scientific research to investigate the role of PI3K signaling in various physiological and pathological conditions.

作用机制

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a selective inhibitor of the p110α isoform of PI3K, which is the most commonly mutated isoform in human cancers. It binds to the ATP-binding pocket of p110α and prevents its phosphorylation and activation by upstream signaling molecules, such as receptor tyrosine kinases and G protein-coupled receptors. This leads to a decrease in the levels of PIP3 and downstream signaling, such as Akt and mTOR activation, resulting in inhibition of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been demonstrated to ameliorate insulin resistance and improve glucose homeostasis in animal models of diabetes. It also has cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function in animal models of heart failure.

实验室实验的优点和局限性

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a highly selective and potent inhibitor of the p110α isoform of PI3K, which makes it an ideal tool for studying the function of PI3K in various cellular and animal models. However, its potency and selectivity may also pose some limitations, as it may affect other isoforms of PI3K or other signaling pathways that are downstream of PI3K. Therefore, it is important to use appropriate controls and to validate the specificity of the effects observed with this compound. In addition, the solubility and stability of this compound may vary depending on the experimental conditions, which may require optimization.

未来方向

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. However, its clinical development has been limited by its poor pharmacokinetic properties, such as low oral bioavailability and short half-life. Therefore, future research efforts may focus on improving the pharmacokinetic profile of this compound or developing more potent and selective inhibitors of PI3K that can overcome the limitations of this compound. In addition, further studies are needed to elucidate the role of PI3K signaling in various physiological and pathological conditions and to identify potential biomarkers of response to PI3K inhibitors.

合成方法

The synthesis of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with cycloheptylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-diisopropylethylamine (DIPEA) and 2-aminopyridine to yield this compound. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

科学研究应用

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively used in scientific research to investigate the role of PI3K signaling in various cellular and animal models. PI3K is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits and activates downstream effectors, such as Akt and mTOR, to promote cell growth and survival. Dysregulation of the PI3K pathway has been implicated in many human diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, this compound has been used to study the function of PI3K in these diseases and to evaluate its potential as a therapeutic target.

属性

IUPAC Name

N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-11-8-6-4-5-7-9-11/h11H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGEDVIDQVNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。